4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione is a heterocyclic compound that contains both an oxazolidine ring and a propargyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of propargylamine with carbon dioxide to form the corresponding carbamate, which then undergoes cyclization to yield the oxazolidine-2,5-dione structure . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding oxides.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the propargyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield propargylic alcohols or ketones, while reduction of the oxazolidine ring can produce various amine derivatives.
Scientific Research Applications
4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The propargyl group is known to enhance the compound’s ability to cross biological membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Propargylamines: Compounds like pargyline and rasagiline, which contain a propargyl group, are used in the treatment of neurodegenerative diseases.
Oxazolidinones: These compounds, such as linezolid, are known for their antibacterial properties.
Uniqueness
4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione is unique due to the combination of the oxazolidine ring and the propargyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H5NO3 |
---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
4-prop-2-ynyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C6H5NO3/c1-2-3-4-5(8)10-6(9)7-4/h1,4H,3H2,(H,7,9) |
InChI Key |
KDMCLTUPWGQGCA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.